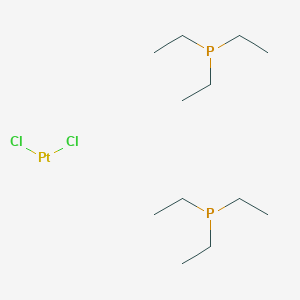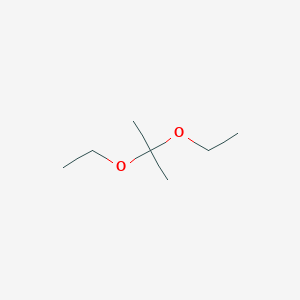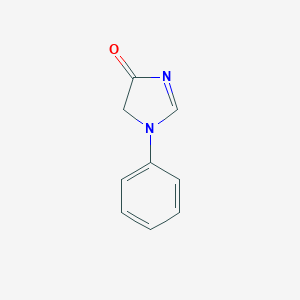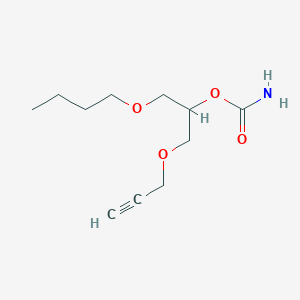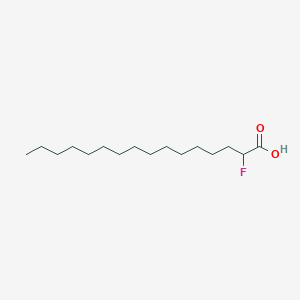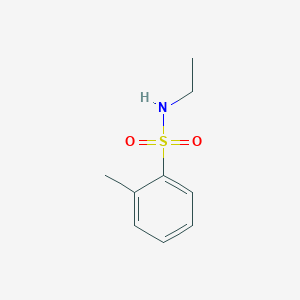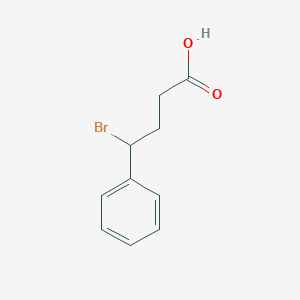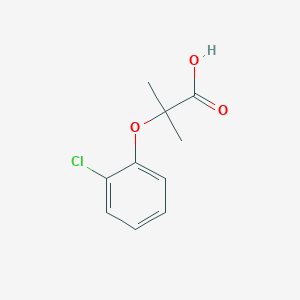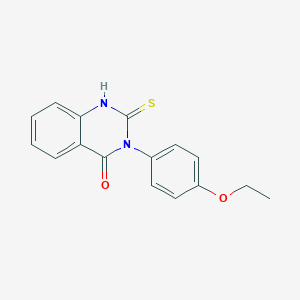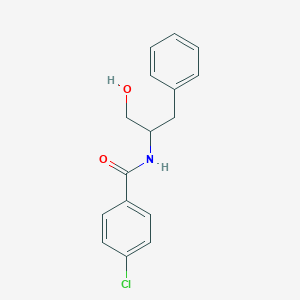
4-chloro-N-(1-hydroxy-3-phénylpropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide: is a chemical compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol .
Applications De Recherche Scientifique
Chemistry: 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide is used as an intermediate in the synthesis of various organic compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide in treating various diseases .
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals .
Safety and Hazards
While specific safety and hazard information for p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzamide is not available, benzamides in general are considered harmful if swallowed and are suspected of causing genetic defects . It is advised against use in food, drugs, pesticides, or biocidal products .
Mécanisme D'action
Target of Action
Benzamides, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzamides are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Benzamides are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Benzamides, in general, are known to have diverse pharmacokinetic properties, depending on their specific chemical structures .
Result of Action
Benzamides are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzamides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with alpha-(hydroxymethyl)phenethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can also undergo reduction reactions, where the carbonyl group is reduced to an alcohol.
Substitution: Substitution reactions can occur at the chloro group, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products:
Comparaison Avec Des Composés Similaires
- p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzyl alcohol
- p-Chloro-N-(alpha-(carboxymethyl)phenethyl)benzamide
- p-Amino-N-(alpha-(hydroxymethyl)phenethyl)benzamide
Uniqueness: 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBCABMTXUHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940640 |
Source


|
| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19071-58-0 |
Source


|
| Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


